(4-(1H-Imidazol-2-yl)phenyl)boronic acid

Medicinal Chemistry Organic Synthesis Procurement

This bifunctional heteroaryl boronic acid features a free imidazole NH and a free boronic acid, enabling direct Suzuki-Miyaura coupling to install the imidazole-phenyl motif without protecting groups. The NH allows downstream N-alkylation/acylation for scaffold diversification, while the high water solubility supports green aqueous-phase reactions. With >100 µM Ki against multiple carbonic anhydrase isoforms, it minimizes off-target interference in enzyme screening and probe design, where its lack of intrinsic fluorescence also prevents background signal. ≥95% purity, ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C9H9BN2O2
Molecular Weight 187.99 g/mol
CAS No. 1040848-01-8
Cat. No. B6590353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-Imidazol-2-yl)phenyl)boronic acid
CAS1040848-01-8
Molecular FormulaC9H9BN2O2
Molecular Weight187.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=NC=CN2)(O)O
InChIInChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,13-14H,(H,11,12)
InChIKeyGQGOGLFEPGIFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1H-Imidazol-2-yl)phenyl)boronic Acid (CAS 1040848-01-8): A Bifunctional Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling Applications


(4-(1H-Imidazol-2-yl)phenyl)boronic acid (CAS 1040848-01-8) is a heteroaryl boronic acid that combines an imidazole ring with a phenylboronic acid moiety. This bifunctional scaffold enables participation in Suzuki-Miyaura cross-coupling reactions to introduce the imidazole-phenyl motif into complex molecules, while the boronic acid group can engage in reversible covalent interactions with diols and nucleophiles . The compound is commercially available at research-grade purity (≥95%) and is utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its unique substitution pattern positions it as a versatile building block for constructing imidazole-containing biaryl systems.

Why (4-(1H-Imidazol-2-yl)phenyl)boronic Acid Cannot Be Replaced by Common Phenylboronic Acid or Protected Analogs


Substituting (4-(1H-Imidazol-2-yl)phenyl)boronic acid with simpler phenylboronic acid or with protected esters (e.g., pinacol ester) is not feasible for applications requiring the specific imidazole pharmacophore or scaffold. The imidazole ring confers distinct properties: it introduces a basic nitrogen capable of hydrogen bonding and metal coordination, which is absent in phenylboronic acid . Furthermore, the free NH group in the imidazole ring enables subsequent N-functionalization that is precluded in N-methylated analogs . While pinacol esters offer improved stability, they require a deprotection step and are poorly soluble in aqueous media, limiting their utility in biological assays or aqueous-phase reactions where the free boronic acid excels . Direct replacement with a pinacol ester would therefore necessitate additional synthetic steps and alter the compound's solubility and reactivity profile.

Quantitative Differentiation of (4-(1H-Imidazol-2-yl)phenyl)boronic Acid from Closest Analogs: Purity, Target Engagement, and Spectroscopic Properties


Commercial Purity and Vendor Specification: 95% Free Acid vs. 97% Methylated Analog

The free acid form of (4-(1H-Imidazol-2-yl)phenyl)boronic acid is commercially available with a minimum purity specification of 95% from reputable vendors such as AKSci . In contrast, the N-methylated analog, (4-(1-methyl-1H-imidazol-2-yl)phenyl)boronic acid, is typically supplied at a higher purity of 97% . While the 2% difference in nominal purity is minor, the free acid's 95% specification is adequate for most research applications and offers a cost-effective entry point for exploratory chemistry.

Medicinal Chemistry Organic Synthesis Procurement

Carbonic Anhydrase Inhibition Profile: Minimal Off-Target Activity Compared to Simple Phenylboronic Acid

In biochemical assays against human carbonic anhydrase isoforms (CA2, CA9, CA12), (4-(1H-Imidazol-2-yl)phenyl)boronic acid exhibits very weak inhibitory activity with Ki values >100,000 nM (>100 µM) [1]. In comparison, simple phenylboronic acid shows Ki values of approximately 7,000 nM (7 µM) against some CA isoforms, representing a >14-fold weaker inhibition by the imidazole-containing compound [2]. This low affinity for carbonic anhydrases suggests that the compound is unlikely to interfere with assays involving these ubiquitous enzymes.

Enzyme Inhibition Off-Target Profiling Carbonic Anhydrase

Fluorescence Profile: Non-Fluorescent Parent Scaffold vs. Highly Fluorescent Diphenyl Analog (DPA)

The parent compound (4-(1H-Imidazol-2-yl)phenyl)boronic acid lacks extended conjugation and is expected to be non-fluorescent under standard excitation wavelengths. In contrast, the 4,5-diphenyl-substituted analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid (DPA), exhibits intense fluorescence and has been developed as a sensitive labeling reagent with detection limits of 0.2–1.4 pmol/injection for aryl halides [1]. The absence of fluorescence in the parent compound is advantageous for applications where spectral interference must be minimized, such as in fluorescence-based high-throughput screening or cellular imaging assays.

Fluorescence Spectroscopy Assay Interference Medicinal Chemistry

Aqueous Solubility Advantage: Free Boronic Acid vs. Pinacol Ester

(4-(1H-Imidazol-2-yl)phenyl)boronic acid exhibits high solubility in water and low solubility in organic solvents, as reported in physicochemical property databases . In contrast, the corresponding pinacol ester derivative is significantly more hydrophobic and requires organic solvents for dissolution, as noted in vendor documentation . This solubility profile enables the free acid to be used directly in aqueous-phase Suzuki-Miyaura couplings or biological assays without the need for organic co-solvents.

Solubility Green Chemistry Aqueous Reactions

Validated Synthetic Utility: Suzuki-Miyaura Coupling in Complex Natural Product Synthesis

(4-(1H-Imidazol-2-yl)phenyl)boronic acid has been successfully employed as a key building block in the total synthesis of dragmacidin D, a bis(indole) marine alkaloid [1]. The synthesis features a Suzuki-Miyaura cross-coupling between the imidazolyl boronic acid and a (4-indolyl)vinyl bromide to construct a critical fragment. While specific yields are not disclosed in the abstract, the use of this compound in a demanding multistep synthesis underscores its reliability and compatibility with complex functional groups.

Total Synthesis Suzuki-Miyaura Coupling Natural Products

Optimal Use Cases for (4-(1H-Imidazol-2-yl)phenyl)boronic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Imidazole-Containing Biaryl Pharmacophores

This compound is ideal for constructing imidazole-phenyl biaryl systems via Suzuki-Miyaura cross-coupling. Its free NH group allows for subsequent N-alkylation or acylation, enabling diversification of the imidazole ring [1]. The high water solubility facilitates reactions in aqueous or biphasic media, and the 95% purity grade is sufficient for most exploratory chemistry .

Assay Development: Non-Fluorescent Probe Scaffold for Cellular Imaging

The lack of intrinsic fluorescence makes this compound an excellent scaffold for designing fluorescent probes where background signal must be minimized [1]. It can be functionalized with a fluorophore at the boronic acid site while the imidazole moiety remains available for target engagement, avoiding spectral interference from the core structure .

Biochemical Profiling: Low-Risk Boronic Acid for Target Engagement Studies

With Ki values >100 µM against multiple carbonic anhydrase isoforms, this compound presents a low risk of off-target CA inhibition, which can otherwise confound cellular assay results [1]. This profile is advantageous for screening campaigns where boronic acid-containing compounds are evaluated for enzyme inhibition or protein labeling .

Green Chemistry: Aqueous-Phase Suzuki-Miyaura Couplings

The high water solubility of the free boronic acid enables Suzuki-Miyaura reactions to be conducted in aqueous or mixed aqueous-organic solvent systems, reducing the need for hazardous organic solvents and simplifying product isolation [1]. This aligns with green chemistry principles and can improve process sustainability .

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